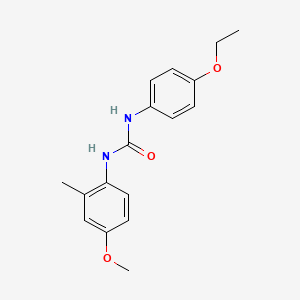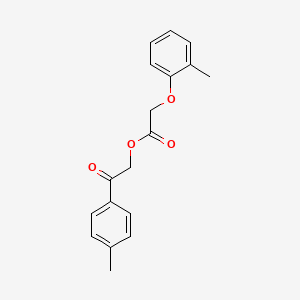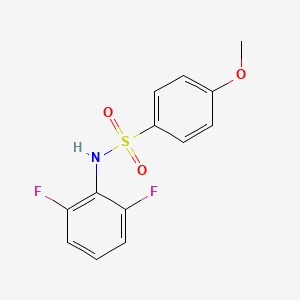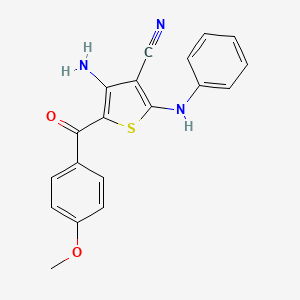
N-(5-bromo-2-pyridinyl)-3-(2-furyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromo-2-pyridinyl)-3-(2-furyl)acrylamide, also known as BFA or Brefeldin A, is a natural fungal metabolite that has been widely used in scientific research. It is a potent inhibitor of protein transport and has been used to study intracellular protein trafficking pathways. BFA has also been shown to have anti-cancer properties and is being investigated as a potential therapeutic agent.
Mecanismo De Acción
N-(5-bromo-2-pyridinyl)-3-(2-furyl)acrylamide works by inhibiting the function of a protein called ADP-ribosylation factor (ARF), which is required for the formation of transport vesicles that carry proteins from the ER to the Golgi apparatus. N-(5-bromo-2-pyridinyl)-3-(2-furyl)acrylamide binds to a specific site on ARF, preventing it from interacting with other proteins and disrupting the formation of transport vesicles.
Biochemical and Physiological Effects
N-(5-bromo-2-pyridinyl)-3-(2-furyl)acrylamide has been shown to have a wide range of biochemical and physiological effects on cells. It can induce the unfolded protein response, leading to the upregulation of chaperone proteins that help to fold misfolded proteins. N-(5-bromo-2-pyridinyl)-3-(2-furyl)acrylamide can also inhibit the secretion of cytokines and chemokines, leading to reduced inflammation. In addition, N-(5-bromo-2-pyridinyl)-3-(2-furyl)acrylamide has been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using N-(5-bromo-2-pyridinyl)-3-(2-furyl)acrylamide in lab experiments is its ability to selectively block protein transport pathways, allowing researchers to study the mechanisms of protein trafficking and the effects of protein misfolding on cellular function. However, N-(5-bromo-2-pyridinyl)-3-(2-furyl)acrylamide can also have off-target effects on other cellular processes, making it important to use appropriate controls and to interpret results carefully.
Direcciones Futuras
There are several potential future directions for research on N-(5-bromo-2-pyridinyl)-3-(2-furyl)acrylamide. One area of interest is its potential as a therapeutic agent for cancer and other diseases. N-(5-bromo-2-pyridinyl)-3-(2-furyl)acrylamide has been shown to have anti-cancer properties in vitro and in vivo, and further research is needed to determine its potential as a clinical treatment. Another area of interest is the development of new N-(5-bromo-2-pyridinyl)-3-(2-furyl)acrylamide analogs with improved potency and selectivity, which could be used to study protein trafficking pathways in more detail. Finally, N-(5-bromo-2-pyridinyl)-3-(2-furyl)acrylamide could be used in combination with other drugs or therapies to enhance their efficacy and reduce side effects.
Métodos De Síntesis
N-(5-bromo-2-pyridinyl)-3-(2-furyl)acrylamide can be synthesized by several methods, including fermentation of the fungus Eupenicillium brefeldianum, chemical synthesis, and semi-synthesis. The most common method of synthesis involves fermentation of the fungus, followed by extraction and purification of the compound.
Aplicaciones Científicas De Investigación
N-(5-bromo-2-pyridinyl)-3-(2-furyl)acrylamide has been extensively used in scientific research to study protein trafficking pathways in cells. It is commonly used to block the transport of proteins from the endoplasmic reticulum (ER) to the Golgi apparatus, leading to the accumulation of proteins in the ER. This allows researchers to study the mechanisms of protein transport and the effects of protein misfolding on cellular function.
Propiedades
IUPAC Name |
(E)-N-(5-bromopyridin-2-yl)-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O2/c13-9-3-5-11(14-8-9)15-12(16)6-4-10-2-1-7-17-10/h1-8H,(H,14,15,16)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLKXJKTYWFOMZ-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(5-bromopyridin-2-yl)-3-(furan-2-yl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-tert-butyl-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5727732.png)
![2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5727733.png)


![1-isopropoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5727761.png)
![methyl {5-[(3-ethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B5727768.png)


![4-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B5727776.png)


